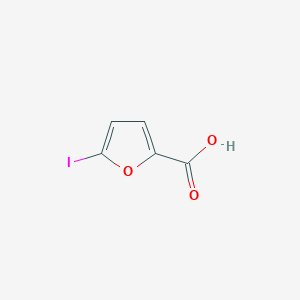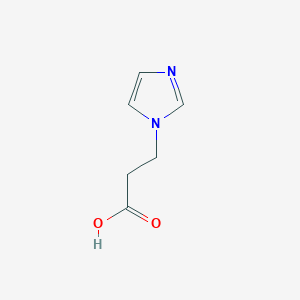
3-(1H-イミダゾール-1-イル)プロパン酸
概要
説明
3-(1H-imidazol-1-yl)propanoic acid is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group. It is a metabolite of histidine found in human urine and faeces. It has a role as a human urinary metabolite. It derives from a propionic acid.
3-(1H-imidazol-1-yl)propanoic acid is a natural product found in Coprinopsis atramentaria with data available.
科学的研究の応用
治療の可能性
“3-(1H-イミダゾール-1-イル)プロパン酸” の中核成分であるイミダゾールは、その幅広い化学的および生物学的特性で知られています . イミダゾールの誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、抗寄生虫性、抗真菌性、および潰瘍形成活性などのさまざまな生物学的活性を示します .
製薬用途
イミダゾールは、市販されているいくつかの薬物の重要な成分です。 例としては、クレミゾール(抗ヒスタミン剤)、エトニタゼン(鎮痛剤)、エンビロキシム(抗ウイルス剤)、アステミゾール(抗ヒスタミン剤)、オメプラゾール、パンタプラゾール(抗潰瘍剤)、チアベンダゾール(抗寄生虫剤)、ノコダゾール(抗線虫剤)、メトロニダゾール、ニトロソイミダゾール(殺菌剤)、メガゾール(トリパノソーマ殺傷剤)、アザチオプリン(抗リウマチ関節炎剤)、ダカルバジン(ホジキン病)、チニダゾール、オルニダゾール(抗原虫剤および抗菌剤)などがあります .
抗カンジダ活性
“3-(1H-イミダゾール-1-イル)プロパン酸” の誘導体である “3-(1H-イミダゾール-1-イル)プロパン-1-オン” の特定の新しいオキシムは、有望な抗カンジダ活性を示しています . 特に、化合物 5j、すなわち(E)-3-(1H-イミダゾール-1-イル)-1-フェニルプロパン-1-オン O-4-クロロベンゾイルオキシムは、強力な抗カンジダ・アルビカンス剤として台頭し、MIC 値は 0.0054 µmol/mL であり、フルコナゾール(MIC > 1.6325 µmol/mL)とミコナゾール(MIC 値 = 0.0188 µmol/mL)の両方よりも強力です .
イミダゾール誘導体の合成
イミダゾール誘導体は、さまざまな経路で合成され、新薬の開発に使用されてきました . 置換イミダゾールの位置選択的合成は、近年進歩しています .
抗炎症作用と鎮痛作用
イミダゾール誘導体と構造的に類似したインドール誘導体は、抗炎症作用と鎮痛作用を示しています . これは、“3-(1H-イミダゾール-1-イル)プロパン酸” がこれらの分野で潜在的な用途を持つ可能性を示唆しています。
抗腫瘍の可能性
Safety and Hazards
作用機序
Target of Action
3-(1H-imidazol-1-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic compound . Imidazole derivatives are known for their broad range of chemical and biological properties and are the core of many natural products such as histidine, purine, and histamine . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
3-(1H-imidazol-1-yl)propanoic acid is a product of histidine metabolism, which may involve oxidation or transamination
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is generally recommended to store the compound in a sealed, dry environment at room temperature .
生化学分析
Biochemical Properties
It is known to be a product of histidine metabolism . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histidine metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1H-imidazol-1-yl)propanoic acid is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in histidine metabolism .
Metabolic Pathways
3-(1H-imidazol-1-yl)propanoic acid is a product of histidine metabolism
特性
IUPAC Name |
3-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFNAZLYGOOSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383348 | |
| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18999-45-6 | |
| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

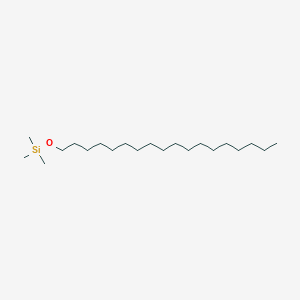



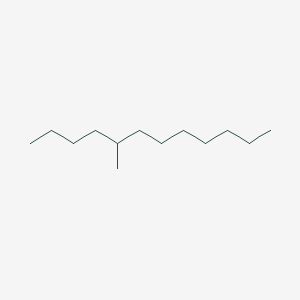

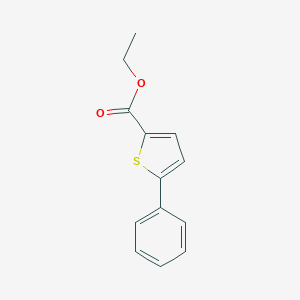

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)

